

# Spectroscopic Characterization of 1-Benzyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 1-Benzyl-1H-pyrazole-4-carboxylic acid

**Cat. No.:** B1276456

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and characterization methods for the novel compound **1-Benzyl-1H-pyrazole-4-carboxylic acid**. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development.

## Spectroscopic Data Summary

The following tables summarize the predicted and experimentally observed spectroscopic data for the characterization of **1-Benzyl-1H-pyrazole-4-carboxylic acid** (Molecular Formula: C<sub>11</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>, Molecular Weight: 202.21 g/mol ).

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d<sub>6</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.5 (broad s)	Singlet (broad)	1H	COOH
8.32	Singlet	1H	Pyrazole H5
7.95	Singlet	1H	Pyrazole H3
7.35-7.25	Multiplet	5H	Phenyl H
5.40	Singlet	2H	CH <sub>2</sub>

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d<sub>6</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~163.0	COOH
~140.0	Pyrazole C5
~137.5	Phenyl C1' (quaternary)
~135.0	Pyrazole C3
~129.0	Phenyl C3'/C5'
~128.0	Phenyl C4'
~127.5	Phenyl C2'/C6'
~115.0	Pyrazole C4 (quaternary)
~55.0	CH <sub>2</sub>

## Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI)

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
203.0764	100	[M+H] <sup>+</sup>
201.0612	15	[M-H] <sup>-</sup>
158.0658	25	[M+H - COOH] <sup>+</sup>
91.0542	80	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-2500	Broad	O-H stretch (Carboxylic acid dimer)
3030	Medium	Aromatic C-H stretch
2920	Weak	Aliphatic C-H stretch
1710	Strong	C=O stretch (Carboxylic acid)
1605, 1495, 1450	Medium to Weak	C=C stretch (Aromatic ring)
1550	Medium	C=N stretch (Pyrazole ring)
1280	Strong	C-O stretch (Carboxylic acid)
920	Broad	O-H bend (Carboxylic acid dimer)
750, 690	Strong	C-H out-of-plane bend (Monosubstituted benzene)

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation Approximately 10-20 mg of **1-Benzyl-1H-pyrazole-4-carboxylic acid** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).<sup>[1][2][3][4]</sup> The solution was transferred to a 5 mm NMR tube.<sup>[1][4]</sup> Any solid particulates were removed by filtration through a small cotton plug in a Pasteur pipette to prevent distortion of the magnetic field.<sup>[4][5]</sup>

2.1.2. <sup>1</sup>H NMR Spectroscopy Proton NMR spectra were acquired on a 400 MHz spectrometer.<sup>[6]</sup> The experiment was run at room temperature. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.

2.1.3. <sup>13</sup>C NMR Spectroscopy Carbon-13 NMR spectra were recorded on the same 400 MHz instrument, operating at a frequency of 100 MHz for <sup>13</sup>C nuclei.<sup>[6]</sup> A proton-decoupled pulse sequence was used to simplify the spectrum to single lines for each unique carbon atom.<sup>[7][8]</sup> The chemical shifts were referenced to the solvent peak of DMSO-d<sub>6</sub> at 39.5 ppm.<sup>[6][9]</sup> A sufficient number of scans and an appropriate relaxation delay were used to ensure the detection of quaternary carbons.<sup>[7][10]</sup>

## Mass Spectrometry (MS)

2.2.1. Sample Preparation A dilute solution of **1-Benzyl-1H-pyrazole-4-carboxylic acid** was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable volatile solvent, such as methanol or acetonitrile.

2.2.2. Data Acquisition Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer.<sup>[11][12]</sup> The instrument was operated in both positive and negative ion modes to detect [M+H]<sup>+</sup> and [M-H]<sup>-</sup> ions, respectively. The sample solution was introduced into the ion source via direct infusion. The instrument settings, including capillary voltage and cone voltage, were optimized to maximize the signal of the molecular ion and induce minimal fragmentation.<sup>[13]</sup>

## Infrared (IR) Spectroscopy

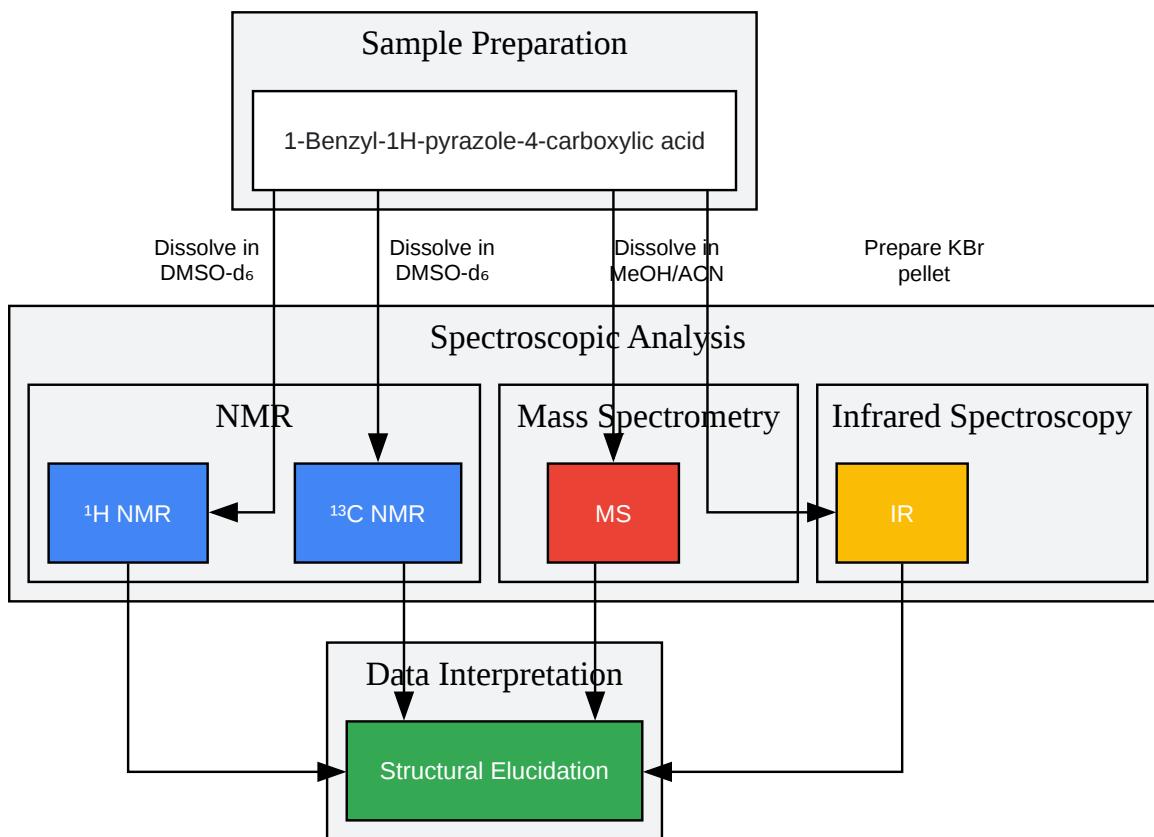
2.3.1. Sample Preparation A small amount of **1-Benzyl-1H-pyrazole-4-carboxylic acid** (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder

in an agate mortar and pestle.[14] The mixture was then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[14][15]

**2.3.2. Data Acquisition** The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.[16] The spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet was also recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.[17]

## Visualizations

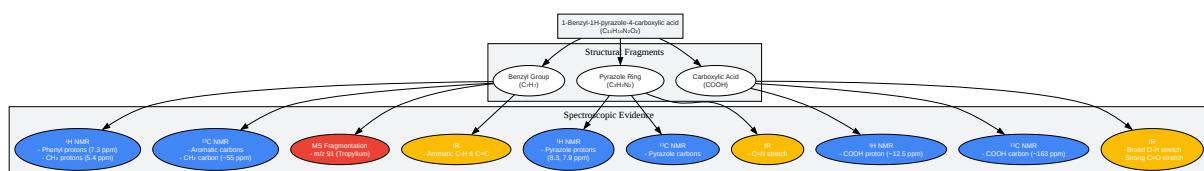
### Experimental Workflow for Spectroscopic Characterization



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

## Logical Relationship of Spectroscopic Data to Molecular Structure



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Caption: Correlation of molecular fragments with their spectroscopic signatures.

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- To cite this document: BenchChem. [Spectroscopic Characterization of 1-Benzyl-1H-pyrazole-4-carboxylic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276456#spectroscopic-data-for-1-benzyl-1h-pyrazole-4-carboxylic-acid-characterization]

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